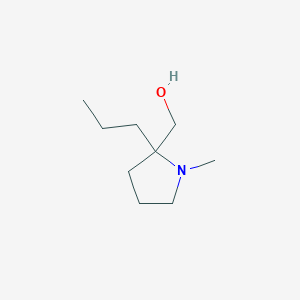
ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate (EAPIC) is a synthetic compound that has been studied and used in various scientific research applications. It is an alkyl amine derivative of piperidine, which is a cyclic organic compound found in plants and animals. EAPIC has been found to have various biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.
Applications De Recherche Scientifique
1. Chemical Synthesis and Biological Properties
- Ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate and its derivatives have been utilized in the synthesis of various compounds with potential biological activities. For instance, Shafi, Rajesh, and Senthilkumar (2021) explored the synthesis of new piperidine substituted benzothiazole derivatives, emphasizing their antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
2. Hydrogen-bonded Supramolecular Structures
- Research by Costa et al. (2007) on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates revealed interesting hydrogen-bonded supramolecular structures. These structures vary in their dimensions and are linked by a combination of hydrogen bonds, showcasing the compound's structural versatility (Costa et al., 2007).
3. Design and Synthesis of GyrB Inhibitors
- The compound has been used in the design and synthesis of GyrB inhibitors for targeting Mycobacterium tuberculosis. Jeankumar et al. (2013) highlighted its role in creating hybrid analogues with potent activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).
4. Optical Property Analysis
- Patel (2020) utilized the compound for analytical and spectral studies, focusing on its optical properties and antimicrobial activity against various pathogens (Patel, 2020).
5. Anticancer Agent Evaluation
- Rehman et al. (2018) conducted research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating their potential as anticancer agents. This indicates the compound's relevance in the field of cancer research (Rehman et al., 2018).
Propriétés
IUPAC Name |
ethyl 5-amino-1-piperidin-4-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUXFGEVRMONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2CCNCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)



![{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B1433414.png)
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1433420.png)



